N-(3-chloro-4-methylphenyl)-2-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylacetamide
Description
N-(3-chloro-4-methylphenyl)-2-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylacetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a chloro-methylphenyl group, a fluorophenyl group, and a pyrrolidinylthioacetamide moiety. The presence of these functional groups suggests that the compound may exhibit interesting chemical reactivity and biological activity.
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN2O3S/c1-11-2-5-13(8-15(11)20)22-17(24)10-27-16-9-18(25)23(19(16)26)14-6-3-12(21)4-7-14/h2-8,16H,9-10H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJARUQSMIBNICS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2CC(=O)N(C2=O)C3=CC=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-2-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the pyrrolidinylthioacetamide moiety: This step involves the reaction of 4-fluorophenylacetic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with pyrrolidine to yield the pyrrolidinylthioacetamide intermediate.
Introduction of the chloro-methylphenyl group: The intermediate is then reacted with 3-chloro-4-methylphenylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-2-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chloro group.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It may exhibit biological activity, making it a candidate for studies on its effects on biological systems.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: It may find applications in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylacetamide is not well-documented. based on its chemical structure, it is likely to interact with specific molecular targets, such as enzymes or receptors, through binding interactions. The presence of the chloro, fluoro, and pyrrolidinyl groups suggests that the compound may modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-4-methylphenyl)-2-{[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide: Similar structure but with a chloro group instead of a fluoro group.
N-(3-chloro-4-methylphenyl)-2-{[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide: Similar structure but with a methyl group instead of a fluoro group.
Uniqueness
The presence of the 4-fluorophenyl group in N-(3-chloro-4-methylphenyl)-2-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylacetamide distinguishes it from other similar compounds. This fluorine substitution can significantly influence the compound’s chemical reactivity, biological activity, and physicochemical properties, making it unique and potentially more effective in certain applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
